molecular formula C13H8F3NO B4442526 Benzamide, N-(2-fluorophenyl)-2,6-difluoro-

Benzamide, N-(2-fluorophenyl)-2,6-difluoro-

Cat. No.: B4442526
M. Wt: 251.20 g/mol
InChI Key: RFHHKXIJMGILJC-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Organic Compounds for Research Applications

The strategic incorporation of fluorine atoms into organic molecules is a widely employed and powerful tool in medicinal chemistry and drug design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and pharmacological profile of a parent compound.

One of the most significant advantages of fluorination is the enhancement of metabolic stability. By replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom, researchers can block enzymatic degradation, thereby increasing the compound's half-life and bioavailability. Furthermore, fluorine substitution can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to permeate biological membranes. The introduction of fluorine can also alter the acidity or basicity (pKa) of nearby functional groups, influencing how the molecule interacts with biological targets. In many cases, fluorine atoms can participate in favorable binding interactions with protein targets, leading to enhanced potency and selectivity. These combined effects make fluorine a unique tool for optimizing lead compounds in drug discovery and for creating novel molecular probes for chemical research.

Overview of Benzamide (B126) Derivatives in Contemporary Chemical and Biological Research

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide group, is a privileged structure in chemical and biological sciences. Benzamide derivatives are ubiquitous in medicinal chemistry and have been developed into a wide range of therapeutic agents. This class of compounds exhibits a diverse array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.

In contemporary research, benzamide derivatives are extensively studied as inhibitors of specific biological targets. For instance, certain substituted benzamides have been identified as potent inhibitors of the bacterial cell division protein FtsZ, presenting a promising avenue for the development of new antibiotics to combat drug-resistant microorganisms. nih.govnih.gov The amide linkage in benzamides is stable and capable of participating in hydrogen bonding, a key interaction for binding to biological receptors. researchgate.net Due to their synthetic accessibility and versatile chemical nature, benzamides serve as crucial building blocks and intermediates in the synthesis of more complex molecules for both pharmaceutical and materials science applications. nbinno.com

Specific Focus on N-(2-fluorophenyl)-2,6-difluoro-benzamide within Academic Contexts

Benzamide, N-(2-fluorophenyl)-2,6-difluoro- is a specific tri-fluorinated derivative belonging to the broader class of fluorinated benzamides. While direct and extensive research on this particular isomer is limited in published literature, its academic significance can be understood by examining the research context of its structural components and closely related isomers.

The compound is part of a class of tri-fluorinated benzamides with the chemical formula C₁₃H₈F₃NO. Academic studies on its isomers, such as N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide, highlight that this class of tri-fluorinated compounds is relatively rare and under-researched compared to their di- and tetra-fluorinated counterparts. mdpi.commdpi.com The primary academic focus on these related molecules has been their synthesis and detailed structural characterization using single-crystal X-ray diffraction to understand their three-dimensional conformations and intermolecular interactions, such as hydrogen bonding and stacking. mdpi.commdpi.com This foundational structural work is critical for future research into their potential applications.

Furthermore, the core 2,6-difluorobenzamide (B103285) moiety of the title compound is of significant academic interest. This specific structural motif is recognized as a key scaffold for the development of allosteric inhibitors of the FtsZ protein, a crucial target for novel antibacterial agents. nih.govnih.gov Research in this area involves the design, synthesis, and biological evaluation of various 2,6-difluorobenzamide derivatives to establish structure-activity relationships and optimize their antibacterial potency. nih.gov Therefore, the academic context of N-(2-fluorophenyl)-2,6-difluoro-benzamide is framed by the ongoing structural elucidation of tri-fluorinated benzamides and the established importance of its core scaffold in the search for new antibiotics.

Interactive Data Table: Chemical Properties of Benzamide, N-(2-fluorophenyl)-2,6-difluoro-

PropertyValue
Molecular Formula C₁₃H₈F₃NO
IUPAC Name N-(2-fluorophenyl)-2,6-difluorobenzamide
Molecular Weight 251.20 g/mol
Structure A benzamide with a 2,6-difluoro substitution on the benzoyl ring and a 2-fluoro substitution on the N-phenyl ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-8-4-1-2-7-11(8)17-13(18)12-9(15)5-3-6-10(12)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHHKXIJMGILJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthesis Routes for N-(2-fluorophenyl)-2,6-difluoro-benzamide

The formation of the amide linkage in N-(2-fluorophenyl)-2,6-difluoro-benzamide is central to its synthesis. Two primary strategies have been explored: direct condensation reactions and multi-step approaches involving hydrolysis of nitrile precursors.

Condensation Reactions Utilizing Halogenated Anilines and Benzoyl Chlorides

A prevalent and direct method for the synthesis of N-(2-fluorophenyl)-2,6-difluoro-benzamide is the condensation reaction between 2-fluoroaniline (B146934) and 2,6-difluorobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is widely employed for the formation of N-aryl benzamides. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Standard synthetic procedures for similar compounds, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, have been reported with high yields (e.g., 87%). chemicalbook.com For the synthesis of a related compound, 2,6-Difluoro-N-(prop-2-ynyl)benzamide, diisopropylethylamine (DIPEA) was used as the base, and the reaction was stirred for 1.5 hours. nih.gov The product was then purified by flash column chromatography. nih.gov A general procedure for amide synthesis from acid chlorides and primary amines involves dissolving the acid chloride in a suitable solvent, such as the bio-based solvent Cyrene™, at 0 °C, followed by the addition of a base like triethylamine (B128534) and the primary amine. hud.ac.uk The mixture is then allowed to warm to room temperature. hud.ac.uk

Table 1: Exemplary Reaction Conditions for Amide Synthesis from Acyl Chlorides and Amines

ParameterConditionSource
Solvent Cyrene™ hud.ac.uk
Base Triethylamine hud.ac.uk
Temperature 0 °C to room temperature hud.ac.uk
Work-up Precipitation with water hud.ac.uk

Hydrolysis-Based Synthetic Approaches (e.g., from Difluorobenzonitrile Precursors)

An alternative synthetic pathway involves the initial synthesis of 2,6-difluorobenzamide (B103285) from 2,6-difluorobenzonitrile (B137791), followed by a subsequent reaction to introduce the N-(2-fluorophenyl) group. The hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide is a well-documented process. guidechem.comchemicalbook.comgoogle.comgoogle.com

One industrial method for this hydrolysis uses hydrogen peroxide with an alkali, such as sodium hydroxide, as a catalyst. google.com This process is typically carried out at a temperature of 20–50 °C, with the pH maintained between 8 and 10. google.com Another approach involves the non-catalytic hydrolysis of 2,6-difluorobenzonitrile in near-critical water at temperatures ranging from 200-350°C. google.comguidechem.com This method is presented as a greener alternative to traditional acid- or base-catalyzed hydrolysis. google.comguidechem.com

Once 2,6-difluorobenzamide is obtained, it can be further reacted with a suitable 2-fluorophenylating agent to yield the final product. While the direct N-arylation of a primary amide can be challenging, this intermediate provides a viable precursor for the target molecule.

Precursor Chemistry and Intermediate Compounds in N-(2-fluorophenyl)-2,6-difluoro-benzamide Synthesis

The successful synthesis of N-(2-fluorophenyl)-2,6-difluoro-benzamide relies on the availability and purity of its key precursors. The primary building blocks are 2-fluoroaniline and a 2,6-difluorobenzoyl derivative.

2-Fluoroaniline: This halogenated aniline (B41778) is a commercially available liquid. It serves as the nucleophilic component in the condensation reaction.

2,6-Difluorobenzoyl chloride: This reactive acyl chloride is the electrophilic partner in the condensation. It can be prepared from 2,6-difluorobenzoic acid.

2,6-Difluorobenzonitrile: This compound serves as a precursor to the intermediate 2,6-difluorobenzamide. merckmillipore.comacs.org It can be produced by treating 2,6-dichlorobenzonitrile (B3417380) with potassium fluoride (B91410) in a solvent like sulfolane. merckmillipore.com

2,6-Difluorobenzamide: This is a key intermediate in the hydrolysis-based synthetic route. guidechem.comchemicalbook.comgoogle.comgoogle.com It is a white crystalline solid. nbinno.com

Optimization Strategies for Synthetic Yield and Purity in Laboratory Settings

Optimizing the reaction conditions is crucial for maximizing the yield and purity of N-(2-fluorophenyl)-2,6-difluoro-benzamide, while minimizing side reactions.

For the condensation reaction between an acyl chloride and an amine, several factors can be fine-tuned. The choice of solvent can significantly impact the reaction rate and work-up efficiency. The use of bio-based solvents like Cyrene™ has been explored as a greener and effective alternative to traditional solvents like DMF and CH2Cl2. hud.ac.uk The type and amount of base used to scavenge the generated acid are also critical. An excess of a non-nucleophilic base is often employed. Temperature control is essential to manage the exothermic nature of the reaction and prevent the formation of byproducts.

In the case of the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide, optimization of parameters such as temperature, reaction time, and catalyst concentration is key to achieving high yields and purity. For instance, in the hydrogen peroxide-based hydrolysis, maintaining the temperature between 20-50 °C and a pH of 8-10 is recommended for optimal results. google.com In the catalyst-free hydrolysis in near-critical water, the temperature and residence time must be carefully controlled to prevent further hydrolysis of the desired benzamide (B126) to 2,6-difluorobenzoic acid. google.comguidechem.com

Table 2: Optimization Parameters for the Hydrolysis of 2,6-Difluorobenzonitrile

MethodKey ParametersOptimal Range/ConditionSource
Alkaline Hydrolysis with H₂O₂ Temperature20–50 °C google.com
pH8–10 google.com
Non-catalytic Hydrolysis in Near-critical Water Temperature200–350 °C google.comguidechem.com
Reaction Time1–10 hours google.comguidechem.com

Green Chemistry Principles in N-(2-fluorophenyl)-2,6-difluoro-benzamide Synthesis Research

The application of green chemistry principles to the synthesis of N-(2-fluorophenyl)-2,6-difluoro-benzamide aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, minimization of waste, and the development of more energy-efficient reaction conditions.

The use of bio-based solvents like Cyrene™ in amide synthesis is a prime example of a greener approach, as it replaces hazardous and environmentally persistent solvents. hud.ac.uk Furthermore, optimizing reactions to have a high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, is a core principle of green chemistry.

The non-catalytic hydrolysis of 2,6-difluorobenzonitrile in near-critical water is another significant advancement in green synthesis. google.comguidechem.com This method eliminates the need for acid or base catalysts, thereby avoiding the formation of large quantities of salt waste during neutralization. google.comguidechem.com This process is simpler, results in high product yield and purity, and represents a more environmentally friendly production process. google.comguidechem.com The development of such catalytic and solvent-free or solvent-minimized reactions is a key goal in the ongoing research to make the synthesis of specialty chemicals like N-(2-fluorophenyl)-2,6-difluoro-benzamide more sustainable.

Detailed Structural and Spectroscopic Data for Benzamide, N-(2-fluorophenyl)-2,6-difluoro- Remains Elusive

Despite extensive searches of scientific literature and chemical databases, detailed experimental data for the structural elucidation and spectroscopic characterization of the chemical compound Benzamide, N-(2-fluorophenyl)-2,6-difluoro- is not publicly available. While the compound is cataloged, the specific research findings required to construct a thorough analysis of its crystallography and spectroscopic properties are not present in published literature.

The compound, with the chemical formula C₁₃H₈F₃NO, is indexed in resources such as the NIST Chemistry WebBook. nist.gov This confirms its identity and basic molecular information. However, comprehensive studies detailing its three-dimensional structure and behavior through techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy have not been reported in the accessible scientific domain.

In the field of medicinal and materials chemistry, fluorinated benzamides are a well-studied class of compounds. mdpi.com Detailed structural analyses, including crystal packing, supramolecular assembly, and hydrogen bonding networks, have been published for numerous isomers and analogues. mdpi.commdpi.com Similarly, spectroscopic data sets for related tri-fluorinated and tetra-fluorinated benzamides are available, providing insight into how fluorine substitution influences molecular conformation and electronic properties. mdpi.commdpi.com

However, for the specific compound of interest, Benzamide, N-(2-fluorophenyl)-2,6-difluoro-, no such detailed experimental data could be retrieved. Consequently, it is not possible to provide a scientifically accurate report on the following topics as requested:

X-ray Crystallography: Information on the crystal packing, supramolecular assembly, intermolecular hydrogen bonding (such as N–H···O and C–H···F/O interactions), and specific intramolecular contacts is not available.

Spectroscopic Characterization: Published ¹H, ¹³C, and ¹⁹F NMR spectra, as well as IR spectra for functional group analysis, could not be located.

Without primary research data, any attempt to generate the requested article would rely on speculation or data from related but distinct molecules, which would not be scientifically rigorous. Further research and publication by the scientific community would be required to elucidate the specific structural and spectroscopic characteristics of Benzamide, N-(2-fluorophenyl)-2,6-difluoro-.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Structural Confirmation

Mass Spectrometry (MS) for Molecular Identity

Mass spectrometry is a fundamental technique for confirming the molecular identity of a compound by measuring its mass-to-charge ratio (m/z). For N-(2-fluorophenyl)-2,6-difluoro-benzamide, with a chemical formula of C₁₃H₈F₃NO, the expected molecular weight is 251.20 g/mol . nist.gov Electron ionization mass spectrometry (EI-MS) not only confirms this molecular mass via the molecular ion peak (M⁺) but also provides structural information through characteristic fragmentation patterns.

The fragmentation of N-(2-fluorophenyl)-2,6-difluoro-benzamide is expected to proceed through cleavage of the amide bond (α-cleavage), which is a common pathway for carbonyl compounds. miamioh.edu This process would yield two primary fragment ions: the 2,6-difluorobenzoyl cation and a fragment corresponding to the N-(2-fluorophenyl)amino portion. The observation of a prominent peak at m/z 158, corresponding to the [C₇H₃F₂O]⁺ ion, is a strong indicator of the 2,6-difluorobenzamide (B103285) substructure. massbank.eu This specific fragment is often observed in the mass spectra of compounds containing this motif. massbank.eu

Table 1: Predicted Mass Spectrometry Fragments for N-(2-fluorophenyl)-2,6-difluoro-benzamide

Fragment Ion Chemical Formula Predicted m/z
Molecular Ion (M⁺) [C₁₃H₈F₃NO]⁺ 251
2,6-Difluorobenzoyl Cation [C₇H₃F₂O]⁺ 158
2-Fluorophenyl Isocyanate Cation [C₇H₄FNO]⁺ 137

Conformational Preferences and Planarity Studies of Aromatic Rings and Amide Group

The conformation of N-(2-fluorophenyl)-2,6-difluoro-benzamide is significantly influenced by the steric and electronic effects of its three fluorine substituents. Unlike simpler benzamides which may favor planarity to maximize conjugation, the presence of two fluorine atoms at the ortho positions of the benzoyl ring introduces considerable steric hindrance. nih.gov

Computational studies on the 2,6-difluorobenzamide scaffold reveal that the lowest energy conformations are distinctly non-planar. nih.gov The steric repulsion between the ortho-fluorine atoms and the amide group forces the amide plane to rotate out of the plane of the 2,6-difluorophenyl ring. nih.gov This results in a significant torsion angle between the aromatic ring and the amide functional group, with calculated values around -27°. nih.gov This induced non-planarity is a key feature, as fluorine acts as a conformational control element. nih.gov Even in the parent benzamide (B126) molecule, a slight deviation from planarity (an angle of about 15°) is observed due to repulsion between the amide hydrogens and the ring hydrogens. rjptonline.org

In related tri-fluorinated isomers where only one ortho-fluorine is present on the benzoyl ring, the amide group is also twisted relative to the aromatic rings, typically by about 23°. mdpi.commdpi.com It is therefore expected that the conformation of N-(2-fluorophenyl)-2,6-difluoro-benzamide involves a non-planar arrangement around the amide linker, with the two phenyl rings likely adopting a twisted orientation relative to each other to minimize steric clash.

Comparative Structural Analysis with Related Fluorinated Benzamide Isomers (e.g., N-(2,4-difluorophenyl)-2-fluorobenzamide)

A comparative analysis with its isomers provides valuable context for understanding the unique structural features of N-(2-fluorophenyl)-2,6-difluoro-benzamide. Two such isomers, N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) and N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24), have been structurally characterized. mdpi.commdpi.com

In both Fo23 and Fo24, the two aromatic rings are found to be nearly co-planar, with interplanar angles of just 0.5(2)° and 0.7(2)°, respectively. mdpi.commdpi.com However, in both cases, the central amide group is significantly twisted out of these planes, with dihedral angles of approximately 23° between the amide plane and each of the aromatic rings. mdpi.commdpi.com This twist is attributed to the formation of intramolecular N-H···F contacts and to relieve steric strain. mdpi.commdpi.com

The primary structural difference in N-(2-fluorophenyl)-2,6-difluoro-benzamide is the 2,6-difluoro substitution pattern on the benzoyl ring. This arrangement places two bulky fluorine atoms ortho to the amide linkage, whereas Fo23 and Fo24 have only one. This increased steric demand is predicted to force a greater deviation from planarity between the 2,6-difluorophenyl ring and the amide group compared to the ~23° twist seen in its isomers. nih.gov

Table 2: Comparative Structural Features of Fluorinated Benzamide Isomers

Compound Substitution Pattern Phenyl Ring Interplanar Angle Amide-to-Ring Torsion Angle Reference
N-(2-fluorophenyl)-2,6-difluoro-benzamide 2,6-difluoro (benzoyl); 2-fluoro (anilino) Not experimentally determined; predicted non-planar Predicted to be significant (>23°) nih.gov
N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) 2-fluoro (benzoyl); 2,4-difluoro (anilino) 0.7(2)° ~23° mdpi.com

Role of Halogen Bonding in the Solid State Structure of N-(2-fluorophenyl)-2,6-difluoro-benzamide

In the solid state, the supramolecular assembly of molecules is governed by a network of intermolecular interactions. While N-H···O=C hydrogen bonds are the primary interactions expected in benzamides, the presence of three fluorine atoms in N-(2-fluorophenyl)-2,6-difluoro-benzamide introduces the possibility of halogen bonding.

A halogen bond is a noncovalent interaction where a polarized halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.gov Although fluorine is the most electronegative element, carbon-bound fluorine atoms can participate in such interactions, particularly when the carbon framework is electron-withdrawing. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and energetics of benzamide (B126) derivatives. researchgate.netnih.gov For the "Benzamide, N-(2-fluorophenyl)-2,6-difluoro-" molecule, the 2,6-difluorobenzamide (B103285) motif is a key structural feature.

Studies on this scaffold have shown that the presence of two fluorine atoms ortho to the amide group induces a non-planar preferential conformation. nih.gov A systematic conformational analysis reveals that the lowest energy state is achieved when the amide group is twisted relative to the aromatic ring, with a torsion angle of approximately -27°. nih.gov This contrasts with unsubstituted benzamide, which favors a planar conformation to allow for π-system conjugation. nih.gov The fluorine atoms sterically hinder this planarity, which has significant implications for the molecule's shape and how it interacts with other molecules. nih.gov The energy required for the 2,6-difluorobenzamide portion to adopt a conformation similar to that observed in biological complexes is significantly lower than for simple benzamide, suggesting the fluorinated scaffold acts as a conformationally restrained element. nih.gov

Table 1: Conformational Energy Comparison of Benzamide Scaffolds
Compound MotifMost Stable Torsion Angle (°)Energy Gap to Reach Active Conformation (kcal/mol)
Benzamide0 or 1803.71
2,6-Difluorobenzamide-271.98

This table summarizes the conformational preferences and energy differences for the benzamide and 2,6-difluorobenzamide scaffolds, highlighting the impact of fluorine substitution. Data sourced from conformational analysis studies. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions (in relevant biological systems, excluding clinical efficacy)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, providing insights into potential ligand-target interactions. mdpi.com For compounds containing the 2,6-difluorobenzamide motif, a relevant biological target is the bacterial cell division protein FtsZ. nih.govnih.gov

Docking studies on similar benzamide derivatives reveal that the ligand typically occupies an active site or an allosteric site on the protein. nih.govmdpi.com The interactions stabilizing the complex often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netnih.gov In the case of the 2,6-difluorobenzamide scaffold, the amide group is crucial for forming hydrogen bonds, while the fluorinated ring can engage in hydrophobic and specific C-F···C=O interactions. nih.gov The docking score, a measure used to quantify the binding affinity, helps in ranking potential compounds, with lower scores generally indicating a more favorable binding pose. mdpi.com For "Benzamide, N-(2-fluorophenyl)-2,6-difluoro-", the N-(2-fluorophenyl) group would also contribute to the binding profile, potentially forming additional interactions within the target's binding pocket.

Table 2: Typical Ligand-Target Interactions in Benzamide Derivatives
Interaction TypeMolecular Group InvolvedPotential Interacting Residues
Hydrogen BondingAmide N-H and C=OASN, GLY, ARG mdpi.com
Hydrophobic InteractionsAromatic RingsAlanine, Valine, Leucine
Halogen-Based InteractionsC-F groupsCarbonyl groups, Aromatic rings

This table illustrates the common types of non-covalent interactions observed in molecular docking simulations of benzamide compounds with protein targets. mdpi.com

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational flexibility of a molecule and the stability of its complexes with biological targets. researchgate.netnih.gov For "Benzamide, N-(2-fluorophenyl)-2,6-difluoro-", MD simulations can explore its conformational landscape and validate the binding poses predicted by molecular docking. nih.gov

The conformational analysis of the 2,6-difluorobenzamide scaffold shows a preference for a non-planar structure due to the ortho-fluorine atoms. nih.gov MD simulations can further investigate the flexibility around the amide bond and the two aryl rings, revealing the accessible conformations in a solution or a protein environment. When applied to a ligand-protein complex, such as one involving FtsZ, MD simulations can assess the stability of the interactions over time. researchgate.netnih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone during the simulation can indicate whether the binding is stable. researchgate.net These simulations confirm that the fluorine atoms act as conformational control elements, pre-organizing the ligand for a more favorable binding conformation. nih.gov

Analysis of Non-Covalent Interactions via Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

The analysis of non-covalent interactions is critical for understanding the solid-state packing of molecules and the specific forces that govern ligand-receptor binding. Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are two powerful methods for this purpose.

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and intermolecular interactions based on the topology of the electron density. wikipedia.orgamercrystalassn.org QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties at these points (like electron density and its Laplacian) characterize the nature of the interaction. wiley-vch.de This method can be applied to analyze both intramolecular and intermolecular hydrogen bonds, such as the potential N-H···F intramolecular interaction in "Benzamide, N-(2-fluorophenyl)-2,6-difluoro-", which is observed in analogous structures. mdpi.commdpi.com

Table 3: Representative Intermolecular Contacts from Hirshfeld Analysis of Fluorinated Benzamides
Interaction TypeTypical Contribution (%)Description
H···H~20-30%General van der Waals contacts researchgate.net
F···H / H···F~10-20%Represents C-H···F hydrogen bonds
O···H / H···O~10-15%Represents N-H···O or C-H···O hydrogen bonds
C···H / H···C~10-15%Weak van der Waals interactions researchgate.net

This table presents typical percentage contributions of different intermolecular contacts found in the crystal packing of similar fluorinated benzamide compounds, as determined by Hirshfeld surface analysis. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, especially DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. researchgate.netnih.gov Calculations can provide accurate predictions of vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov

For "Benzamide, N-(2-fluorophenyl)-2,6-difluoro-", DFT calculations using functionals like B3LYP can predict the vibrational frequencies corresponding to key functional groups, such as the N-H and C=O stretching of the amide group. researchgate.netnih.gov Furthermore, NMR chemical shifts (¹H, ¹³C, and ¹⁹F) can be computed. mdpi.comresearchgate.net The predicted ¹⁹F NMR spectrum would be particularly important for this molecule, with expected chemical shifts characteristic of fluorine atoms on aromatic systems. mdpi.com Comparing these computationally predicted spectra with experimental results is a powerful approach for confirming the molecular structure and understanding its electronic environment. researchgate.net

Table 4: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Benzamide Derivative
Spectroscopic DataPredicted Value (DFT/B3LYP)Typical Experimental Value
IR: N-H Stretch (cm⁻¹)~3450~3375 mdpi.com
IR: C=O Stretch (cm⁻¹)~1680~1656 mdpi.com
¹⁹F NMR (ppm)-110 to -120-114 to -118 mdpi.com

This table provides an illustrative example of how computationally predicted spectroscopic data for a fluorinated benzamide compares with typical experimental values. mdpi.com

Mechanistic Investigations of Biological Activities Excluding Clinical Outcomes

Evaluation of Molecular Mechanisms of Action at Cellular and Subcellular Levels

The ways in which N-(2-fluorophenyl)-2,6-difluorobenzamide and related compounds exert their biological effects are multifaceted, involving precise interactions with key cellular components.

A significant body of research has identified the bacterial cell division protein FtsZ as a primary target for 2,6-difluorobenzamide (B103285) derivatives, leading to their antimicrobial properties. mdpi.com FtsZ, a prokaryotic homolog of eukaryotic tubulin, is essential for the formation of the Z-ring at the bacterial division site. Inhibition of FtsZ polymerization disrupts this process, leading to filamentation and eventual cell death.

Derivatives of 2,6-difluorobenzamide have been shown to be potent inhibitors of FtsZ. mdpi.com One of the most extensively studied compounds in this class is PC190723, which features a 2,6-difluorobenzamide core. mdpi.com These compounds bind to an allosteric site on the FtsZ protein, distinct from the GTP-binding site. nih.gov This binding stabilizes the FtsZ monomer in a conformation that is incompatible with polymerization, thus preventing the formation of the Z-ring. researchgate.net

The antimicrobial activity of these compounds is particularly notable against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com For instance, a derivative featuring a 3-(4-tert-butylphenyl)-1,2,4-oxadiazole linked to the 2,6-difluorobenzamide moiety demonstrated a minimal inhibitory concentration (MIC) between 0.5 and 1 µg/mL against various S. aureus strains. mdpi.com

Table 1: Antimicrobial Activity of a 2,6-Difluorobenzamide Derivative Against Staphylococcus aureus

CompoundTarget OrganismMIC (µg/mL)Mechanism of Action
3-(4-tert-butylphenyl)-1,2,4-oxadiazole-2,6-difluorobenzamide derivative (II.c)S. aureus (including resistant strains)0.5 - 1Inhibition of FtsZ

Derivatives of 2,6-difluorobenzamide have also been identified as inhibitors of store-operated calcium channels (SOCs). nih.gov Store-operated calcium entry (SOCE) is a crucial mechanism for calcium signaling in various cell types and is involved in processes like cell migration and proliferation. nih.govresearchgate.net The primary components of this pathway are the endoplasmic reticulum (ER) calcium sensor, STIM1, and the plasma membrane calcium channel, Orai1. nih.gov Depletion of calcium from the ER causes STIM1 to activate Orai1, leading to calcium influx. nih.gov

In a study investigating a series of 13 difluorobenzamide compounds, a derivative named MPT0M004 (2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide) showed significant inhibitory effects on SOCs. nih.gov This inhibition was observed through calcium imaging and was shown to impede cell migration in wound-healing assays, a process relevant to cancer progression. nih.gov The study suggests that these compounds could be potential leads for developing therapies that target diseases associated with aberrant SOCE, such as colorectal cancer. nih.gov

Table 2: Inhibitory Activity of a 2,6-Difluorobenzamide Derivative on Store-Operated Calcium Channels

CompoundTargetBiological EffectPotential Application
MPT0M004 (2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide)Store-Operated Calcium (SOC) ChannelsInhibition of Ca²+ entry, reduced cell migrationColorectal Cancer

Currently, there is a lack of significant scientific literature detailing the direct interaction of Benzamide (B126), N-(2-fluorophenyl)-2,6-difluoro- or its close analogs with nucleic acids. Research into the mechanisms of action for this class of compounds has primarily focused on protein targets such as enzymes and ion channels. mdpi.comnih.gov Therefore, disruption of nucleic acid function, such as that of kinetoplast DNA, is not a currently recognized mechanism of action for this specific compound.

The modulation of signaling pathways is a key consequence of the interaction of 2,6-difluorobenzamide derivatives with their molecular targets. As discussed, the inhibition of store-operated calcium channels directly impacts calcium signaling pathways that are vital for cell function. nih.gov

While direct receptor binding studies for N-(2-fluorophenyl)-2,6-difluorobenzamide are not widely available, research on structurally related fluorinated benzamides suggests potential for such interactions. For example, a study on 2,3-difluorobenzamide (B105335) derivatives identified them as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov These compounds were found to be potent and brain-penetrant, highlighting that the fluorobenzamide scaffold can interact with allosteric sites on G-protein coupled receptors. nih.gov This suggests a potential, though not yet demonstrated, for 2,6-difluorobenzamide derivatives to engage in similar receptor interactions.

Structure-Activity Relationship (SAR) Studies for Targeted Biological Responses

The biological activity of N-(2-fluorophenyl)-2,6-difluorobenzamide and its analogs is highly dependent on their chemical structure, with the fluorine substitution pattern playing a critical role.

The presence of two fluorine atoms at the 2- and 6-positions of the benzamide ring is a crucial determinant of the compound's biological activity, particularly in the context of FtsZ inhibition. nih.gov Conformational analysis and molecular docking studies have revealed that the 2,6-difluoro substitution forces the molecule into a non-planar conformation. nih.govresearchgate.net This pre-disposed, non-planar structure is more favorable for fitting into the allosteric binding pocket of the FtsZ protein. nih.gov

In contrast, non-fluorinated or mono-fluorinated benzamides may require more energy to adopt the active conformation, potentially explaining their lower potency. nih.gov The fluorine atoms in the 2- and 6-positions also contribute to strong hydrophobic interactions with key residues within the FtsZ allosteric site, such as Val203, Val297, and Asn263. nih.gov These interactions, along with hydrogen bonds formed by the carboxamide group, anchor the inhibitor in the binding pocket and enhance its inhibitory effect. nih.gov Therefore, the specific 2,6-difluoro substitution pattern can be considered both a conformational control element and an optimized feature for maximizing hydrophobic and other key interactions with the target protein. nih.gov

In Vitro Biological Screening Models for Mechanistic Elucidation

Information regarding the use of specific in vitro biological screening models to elucidate the mechanism of action of Benzamide, N-(2-fluorophenyl)-2,6-difluoro- is not present in the available scientific literature. While general in vitro models such as cell-based assays are commonly employed to analyze biological pathways, their specific application to this compound has not been reported.

Modern in vitro models, including three-dimensional (3D) cell cultures and organ-on-a-chip systems, offer advanced platforms for studying the effects of chemical compounds on cellular signaling pathways and functions in a more physiologically relevant context. These models allow for a deeper understanding of a compound's mechanism beyond primary measures like cell proliferation or cytotoxicity. However, the application of such sophisticated screening models to investigate the mechanistic underpinnings of Benzamide, N-(2-fluorophenyl)-2,6-difluoro-'s biological activity has not been documented.

Consequently, a data table summarizing the results from cell-based pathway analysis assays for this compound cannot be provided.

Role of N-(2-fluorophenyl)-2,6-difluoro-benzamide as a Molecular Probe for Biological Pathways

There is no evidence in the current body of scientific literature to suggest that Benzamide, N-(2-fluorophenyl)-2,6-difluoro- has been developed or utilized as a molecular probe for the investigation of biological pathways. Molecular probes are specialized molecules, often with fluorescent or radioactive tags, designed to selectively bind to a specific biological target and allow for its detection and study. The development of a molecular probe requires a thorough understanding of its target engagement and biological activity.

Given the absence of detailed mechanistic studies on Benzamide, N-(2-fluorophenyl)-2,6-difluoro-, its suitability and application as a molecular probe have not been explored. Therefore, no research findings or data are available to be presented in this section.

Advanced Applications and Future Research Directions

Design Principles for Lead Compound Optimization Based on N-(2-fluorophenyl)-2,6-difluoro-benzamide Scaffold

The process of optimizing a lead compound is a critical phase in drug discovery, aiming to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing adverse effects. The N-(2-fluorophenyl)-2,6-difluoro-benzamide scaffold offers several avenues for systematic structural modifications to achieve these goals. The principles of lead optimization for this scaffold are rooted in structure-activity relationship (SAR) analysis, which investigates how chemical structure correlates with biological activity. patsnap.com

Key design principles include:

Modification of the N-phenyl Ring: The 2-fluoro substituent on the N-phenyl ring is a key feature. Altering its position (e.g., to the 3- or 4-position) or replacing it with other substituents (e.g., chloro, methyl, methoxy) can significantly impact target binding affinity and selectivity. The electronic and steric properties of these substituents play a crucial role in modulating interactions with biological targets.

Substitution on the 2,6-difluorobenzoyl Moiety: While the 2,6-difluoro substitution is often crucial for the desired biological activity, further modifications on this ring can be explored. Adding small alkyl or alkoxy groups could probe additional binding pockets and improve metabolic stability.

Amide Bond Modification: The amide linkage is a central feature of the scaffold. While generally stable, its replacement with bioisosteres such as a thioamide, ester, or a reversed amide could be investigated to alter the molecule's hydrogen bonding capacity and conformational flexibility.

Introduction of Heterocyclic Rings: Replacing one of the phenyl rings with a heterocyclic system (e.g., pyridine, pyrimidine, or thiazole) can introduce new hydrogen bond donors and acceptors, potentially improving solubility and target interactions. For instance, the analogue 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide has been identified as a lead compound in the development of store-operated calcium channel (SOC) inhibitors. nih.gov

A systematic approach to lead optimization would involve creating a matrix of analogues where each of these modifications is explored, followed by rigorous biological evaluation to establish clear SAR trends.

Modification Strategy Rationale Potential Impact
Varying N-phenyl substituentModulate electronic and steric propertiesAltered target affinity and selectivity
Substitution on benzoyl ringProbe additional binding pocketsImproved potency and metabolic stability
Amide bond isosteresChange hydrogen bonding and conformationModified pharmacokinetic properties
Introduction of heterocyclesIntroduce new interaction pointsEnhanced solubility and target binding

Strategies for Modulating Physicochemical Properties relevant to Research Tools

For a compound to be a useful research tool, it must possess appropriate physicochemical properties, such as adequate aqueous solubility and metabolic stability in in vitro models. The N-(2-fluorophenyl)-2,6-difluoro-benzamide scaffold, being relatively lipophilic, may require modifications to enhance these properties.

Strategies to Improve Aqueous Solubility:

Introduction of Polar Functional Groups: Incorporating polar groups that can engage in hydrogen bonding with water is a common strategy. This can be achieved by adding hydroxyl (-OH), amino (-NH2), or small polar side chains (e.g., -CH2OH, -CH2NH2) to either of the phenyl rings.

Incorporation of Ionizable Groups: The introduction of acidic (e.g., carboxylic acid, -COOH) or basic (e.g., a tertiary amine) functional groups allows for the formation of salts, which are generally more water-soluble.

Use of Prodrug Approaches: A prodrug strategy involves temporarily masking a functional group to improve a specific property, such as solubility or cell permeability. For example, a phosphate (B84403) group could be added to a hydroxylated analogue, which can be cleaved by cellular phosphatases to release the active compound.

Strategies to Enhance Metabolic Stability:

Blocking Metabolically Liable Sites: The phenyl rings in the scaffold are potential sites for oxidative metabolism by cytochrome P450 enzymes. Introducing fluorine atoms, as is already present in the core scaffold, is a well-established strategy to block such metabolic hotspots. Further strategic fluorination or replacement of hydrogen with deuterium (B1214612) at susceptible positions can also enhance metabolic stability.

Steric Shielding: Introducing bulky groups near metabolically labile positions can sterically hinder the approach of metabolic enzymes, thereby slowing down the rate of metabolism.

Modification of the Amide Bond: While generally stable, the amide bond can be susceptible to hydrolysis by amidases. As mentioned earlier, bioisosteric replacement can sometimes improve metabolic stability.

Property to Modulate Strategy Example Modification
Aqueous SolubilityIntroduce polar groupsAddition of -OH or -NH2 to a phenyl ring
Aqueous SolubilityIncorporate ionizable groupsAddition of a -COOH or a tertiary amine
Metabolic StabilityBlock metabolic sitesStrategic fluorination or deuteration
Metabolic StabilitySteric shieldingIntroduction of a tert-butyl group

Development of Analogue Libraries for Comprehensive Mechanistic Screening

To fully understand the mechanism of action of a bioactive compound and to explore its potential for various applications, the synthesis and screening of a focused library of analogues are indispensable. For the N-(2-fluorophenyl)-2,6-difluoro-benzamide scaffold, a well-designed library would allow for a comprehensive exploration of the chemical space around the lead structure.

The design of such a library would be guided by the lead optimization principles discussed earlier. A common approach is parallel synthesis, which allows for the rapid generation of a large number of compounds. For the benzamide (B126) scaffold, this can be readily achieved by reacting a series of substituted anilines with a series of substituted benzoyl chlorides.

A hypothetical analogue library could be constructed as follows:

Component A (Anilines): A diverse set of anilines with variations in the position and nature of substituents on the phenyl ring (e.g., 2-fluoroaniline (B146934), 3-fluoroaniline, 4-fluoroaniline, 2-chloroaniline, 3-methoxyaniline, etc.).

Component B (Benzoyl Chlorides): A collection of benzoyl chlorides, with the 2,6-difluoro substitution kept constant in many cases to retain the core pharmacophore, but also including variations to probe the importance of this feature.

By combining these components in a combinatorial fashion, a large and diverse library of N-phenylbenzamide derivatives can be generated. The screening of this library against a panel of biological targets can reveal not only the primary mechanism of action but also potential off-target effects and new therapeutic opportunities.

Interdisciplinary Research Integrating Organic Chemistry, Structural Biology, and Computational Science

A deep understanding of the molecular interactions between the N-(2-fluorophenyl)-2,6-difluoro-benzamide scaffold and its biological targets requires a collaborative, interdisciplinary approach.

Organic Chemistry: Synthetic organic chemists are essential for the design and synthesis of the parent compound and its analogues. They provide the physical molecules needed for all experimental studies.

Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of the compound bound to its target protein. This information is invaluable for understanding the precise binding mode and for guiding further rational design of more potent and selective analogues. For example, the crystal structure of N-(2,3-Difluorophenyl)-2-fluorobenzamide reveals details about its molecular conformation and intermolecular interactions, which can inform the design of new derivatives. mdpi.com

Computational Science: Molecular modeling techniques, such as docking and molecular dynamics simulations, can be used to predict the binding poses of new analogues and to estimate their binding affinities. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the chemical structures of the analogues with their biological activities. patsnap.com

The iterative interplay between these disciplines creates a powerful cycle of design, synthesis, and testing that can significantly accelerate the development of optimized compounds.

Potential for N-(2-fluorophenyl)-2,6-difluoro-benzamide in Enabling Chemical Biology Research Tools and Probes

Beyond its potential as a therapeutic agent, the N-(2-fluorophenyl)-2,6-difluoro-benzamide scaffold can be adapted to create valuable chemical biology research tools and probes. These tools are designed to study biological processes in living systems with high precision.

Fluorescent Probes: By attaching a fluorophore (a fluorescent chemical group) to the benzamide scaffold, it may be possible to create a probe that can be used to visualize the localization and dynamics of its biological target within cells using fluorescence microscopy. nih.govnih.govrsc.org The choice of fluorophore would depend on the specific application, with considerations for brightness, photostability, and spectral properties.

Affinity-Based Probes: An affinity-based probe is created by attaching a reactive group or a photo-crosslinker to the scaffold. This allows for the covalent labeling of the target protein, which can then be identified and characterized using proteomic techniques. This is a powerful method for target deconvolution, i.e., identifying the specific cellular target of a bioactive compound.

Bifunctional Molecules: The scaffold could be incorporated into bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), which are designed to induce the degradation of a target protein. In such a molecule, one end would bind to the target protein, and the other end would recruit an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.

Q & A

Q. What are the key synthetic routes for preparing Benzamide, N-(2-fluorophenyl)-2,6-difluoro-, and how can reaction conditions be optimized?

The synthesis typically involves sequential fluorination and coupling steps. Starting with 2,6-difluorobenzoic acid, activation via chlorination (e.g., using thionyl chloride) forms the acyl chloride intermediate. Subsequent reaction with 2-fluoroaniline under anhydrous conditions (e.g., in dichloromethane or THF) yields the target compound. Optimization requires strict temperature control (0–5°C for exothermic steps) and inert atmospheres to minimize side reactions. Purification via column chromatography or recrystallization improves yield and purity .

Q. How can crystallographic methods validate the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound using slow evaporation (e.g., in ethanol/water mixtures). Data collection with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (for small molecules) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds). ORTEP-3 or WinGX visualizes thermal ellipsoids and packing motifs .

Q. What spectroscopic techniques are critical for characterizing its purity and functional groups?

  • NMR : <sup>19</sup>F NMR confirms fluorination patterns (e.g., δ -110 to -120 ppm for aromatic fluorines).
  • FT-IR : Amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) validate the benzamide core.
  • HRMS : Accurate mass measurement (e.g., ESI-TOF) confirms molecular formula .

Advanced Research Questions

Q. How does the 2,6-difluoro substitution influence biological activity in drug discovery contexts?

The 2,6-difluoro motif enhances binding affinity to targets like FtsZ (bacterial cell division protein) by improving hydrophobic interactions and metabolic stability. Comparative studies with mono- or non-fluorinated analogs show reduced MIC values (e.g., 0.5 µg/mL vs. 8 µg/mL against S. aureus). Molecular docking reveals fluorine’s role in filling hydrophobic pockets and forming halogen bonds .

Q. What strategies resolve contradictions in crystallographic data between predicted and observed molecular conformations?

Discrepancies may arise from solvent effects or polymorphism. Use ab initio structure prediction (e.g., with CrystalPredictor) to compare theoretical and experimental packing. Refine models using Hirshfeld surface analysis to assess intermolecular interactions. If torsional angles deviate >5°, consider dynamic effects via DFT calculations (e.g., Gaussian 16) .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with improved pharmacokinetics?

Systematic SAR studies involve:

  • Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring enhances metabolic stability.
  • Bioisosteres : Replacing the amide with a sulfonamide group improves solubility (e.g., logP reduction from 3.2 to 2.5).
  • Prodrugs : Esterification of the benzamide NH increases oral bioavailability (e.g., 40% → 75% in murine models) .

Q. What analytical approaches differentiate this compound from structurally similar pesticides like teflubenzuron?

  • LC-MS/MS : Monitor unique fragment ions (e.g., m/z 382.4 for the parent ion vs. m/z 458.3 for teflubenzuron).
  • XRD : Compare unit cell parameters (e.g., space group P2₁/c vs. C2/c).
  • Biological Assays : Test specificity against insect chitin synthase (teflubenzuron’s target) versus bacterial FtsZ .

Methodological Resources

Tool/Software Application Reference
SHELXLSmall-molecule refinement
ORTEP-3Crystal structure visualization
Gaussian 16Conformational energy calculations
LC-MS/MS (Q-TOF)Purity and metabolite profiling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.